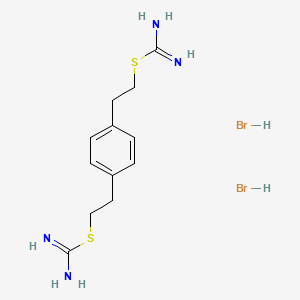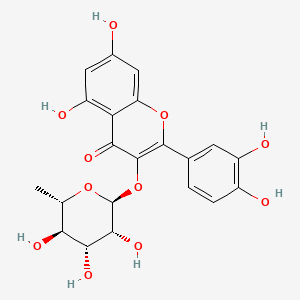
Quercitrin
Overview
Description
Quercitrin, also known as quercetin-3-O-rhamnoside, is a naturally occurring flavonoid glycoside. It is found in various plants, including oak trees, and is known for its antioxidant properties. This compound is a derivative of quercetin, a well-known flavonoid, and is commonly found in fruits, vegetables, and certain herbs. It has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
Chemistry: Quercitrin is used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: this compound has shown potential in treating inflammatory conditions, viral infections, and certain types of cancer. Its anti-inflammatory properties are particularly valuable in developing treatments for chronic inflammatory diseases.
Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative. It is also used in cosmetics for its skin-protective properties.
Mechanism of Action
Quercitrin exerts its effects through various mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Antiviral Activity: this compound interferes with viral replication and inhibits the activity of viral enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercitrin can be synthesized through various chemical routes. One common method involves the glycosylation of quercetin with rhamnose. The reaction typically requires a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources rather than synthesized chemically. The extraction process involves the use of solvents to isolate this compound from plant materials. The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quercitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quercetin and other oxidation products.
Hydrolysis: The glycosidic bond in this compound can be hydrolyzed to release quercetin and rhamnose.
Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation and hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break the glycosidic bond. Enzymes such as quercitrinase can specifically target this compound for hydrolysis.
Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less frequently studied.
Major Products Formed
Oxidation: Quercetin and various oxidation products.
Hydrolysis: Quercetin and rhamnose.
Reduction: Reduced forms of this compound, although specific products depend on the reducing agent used.
Comparison with Similar Compounds
Quercitrin is similar to other flavonoid glycosides, such as isothis compound (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside). it has unique properties that distinguish it from these compounds:
Isothis compound: Isothis compound has a glucose moiety instead of rhamnose.
Rutin: Rutin has a disaccharide moiety (rutinose) instead of a monosaccharide. It is more water-soluble than this compound and has different bioavailability and pharmacokinetic properties.
List of Similar Compounds
- Isothis compound (quercetin-3-O-glucoside)
- Rutin (quercetin-3-O-rutinoside)
- Quercetin-3-O-galactoside
- Quercetin-3-O-arabinoside
This compound’s unique glycosidic structure and its specific biological activities make it a valuable compound for various scientific and industrial applications.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUCUVFOIWWQJ-HQBVPOQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200230 | |
| Record name | Quercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
| Record name | Quercitrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6929 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C | |
| Record name | QUERCITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL | |
CAS RN |
522-12-3 | |
| Record name | Quercitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUERCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y8906LC5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUERCITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C | |
| Record name | QUERCITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quercitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does quercitrin exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity by inhibiting the NF-κB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]
Q2: What is the role of this compound in Wnt/β-catenin signaling?
A2: this compound has been identified as a potentiator of the Wnt/β-catenin signaling pathway, which is critical for cell proliferation, differentiation, and tissue homeostasis. It achieves this by hindering the activity of GSK3, a negative regulator of the pathway. This interaction leads to increased levels of phosphorylated GSK3β S9, ultimately enhancing Wnt signaling. []
Q3: Does this compound directly scavenge reactive oxygen species (ROS)?
A3: While this compound demonstrates antioxidant properties, its direct ROS scavenging ability is less pronounced than its indirect antioxidant effects. For instance, it protects against oxidative stress by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase (HO-1). [, , ]
Q4: How does this compound interact with cellular targets to modulate platelet activation?
A4: this compound effectively inhibits platelet activation through multiple mechanisms. It impairs outside-in signaling of the αIIbβ3 integrin, a key player in platelet aggregation. Additionally, it disrupts GPVI- and U46619-mediated phosphorylation of PLC and PI3K signaling pathways, further contributing to its anti-platelet aggregation activity. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol.
Q6: Are there any available spectroscopic data for this compound?
A6: Yes, spectroscopic techniques like UV, IR, Mass spectrometry, and NMR have been employed to characterize this compound. These techniques provide information about its structure, functional groups, and molecular weight. [, ]
Q7: What are the potential therapeutic applications of this compound?
A7: this compound demonstrates promising activities against various diseases, including: * Cardiovascular diseases: Anti-platelet aggregation, antioxidant, and anti-inflammatory properties suggest potential for treating thrombotic diseases and atherosclerosis. [, ] * Neurodegenerative diseases: this compound's ability to potentiate the Wnt/β-catenin pathway and protect against oxidative stress makes it a potential candidate for Alzheimer's disease therapy. [, ] * Inflammatory diseases: Its anti-inflammatory effects through NF-κB inhibition hold promise for treating conditions like systemic lupus erythematosus and periodontal disease. [, ]* Diabetes: this compound has shown potential in improving glucose homeostasis by influencing glycolytic and gluconeogenic enzymes, suggesting its applicability in managing diabetes. []
Q8: How is this compound metabolized in the body?
A8: this compound, a glycoside, undergoes hydrolysis in the body, primarily by intestinal microbiota, to release its aglycone form, quercetin. This process is crucial for its biological activity in vivo. Quercetin is further metabolized through various pathways, including glucuronidation, sulfation, and methylation. [, ]
Q9: Has this compound shown efficacy in in vivo models?
A9: Yes, this compound exhibits beneficial effects in various animal models. For instance, it reduces infarct volume in a mouse model of stroke, ameliorates symptoms in a chronic graft-versus-host murine model of systemic lupus erythematosus, and protects against brain injury in a carbon tetrachloride-induced mouse model. [, , ]
Q10: Are there any known safety concerns or toxicity issues associated with this compound?
A11: While generally considered safe when consumed through dietary sources, high doses of this compound might lead to adverse effects. More research is needed to fully understand its long-term safety profile. []
Q11: Are there any strategies to enhance the bioavailability of this compound?
A11: Several approaches are being explored to improve the bioavailability of this compound, including:* Nanoformulations: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and targeted delivery. * Chemical modifications: Modifying the structure of this compound, such as through glycosylation, can potentially improve its pharmacokinetic properties.
Q12: What analytical methods are used to identify and quantify this compound?
A13: Various techniques, including: * High-performance liquid chromatography (HPLC): HPLC is commonly used for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , , , , ]* Thin-layer chromatography (TLC): TLC offers a quick and simple method for the qualitative analysis of this compound. [, , , , ]* Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive technique provides accurate quantification of this compound in biological samples. []
Q13: How is the quality of this compound ensured for research and potential therapeutic applications?
A13: Stringent quality control measures are essential for ensuring the purity, potency, and safety of this compound. This includes:* Sourcing from reputable suppliers: Obtaining this compound from reliable sources that adhere to good manufacturing practices (GMP) is crucial.* Analytical testing: Employing validated analytical methods like HPLC and TLC to verify the identity and purity of this compound is essential.
Q14: What are the current research gaps and future directions in the field of this compound research?
A14: While promising, more research is needed to fully understand:* Long-term safety and efficacy in humans: Clinical trials are essential to establish the safety and effectiveness of this compound for various health conditions.* Optimal dosage and formulations: Determining the most effective dosages and delivery systems for specific applications is crucial.* Molecular mechanisms of action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound will facilitate the development of more targeted therapies.
- Structure-Activity Relationship (SAR): Investigating how modifications to the this compound structure affect its activity, potency, and selectivity is crucial for optimizing its therapeutic potential. [, ]
- Material compatibility and stability: Studying this compound's performance and applications under various conditions, particularly in drug formulations, is important for developing stable and effective drug products. [, , ]
- Computational chemistry and modeling: Utilizing computational tools to simulate, calculate, and develop QSAR models for this compound can accelerate the drug discovery process and provide insights into its interactions with biological targets. []
- Immunogenicity and immunological responses: Understanding the potential of this compound to induce an immune response and developing strategies to mitigate or modulate immunogenicity are relevant for its safe and effective use. []
- Drug-transporter interactions: Investigating this compound's interactions with drug transporters and exploring strategies to modulate these interactions can help optimize its absorption and distribution in the body. []
- Drug-metabolizing enzyme induction or inhibition: Determining the compound's potential to induce or inhibit drug-metabolizing enzymes and developing strategies to manage these interactions are crucial for preventing drug interactions and ensuring therapeutic efficacy. []
- Biocompatibility and biodegradability: Assessing the compatibility of this compound with biological systems and its potential for biodegradation is essential for developing safe and sustainable therapeutic approaches. []
- Environmental impact and degradation: Evaluating the ecotoxicological effects of this compound and implementing strategies to mitigate any negative environmental impacts are important considerations for responsible drug development and manufacturing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



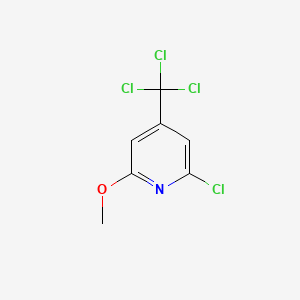
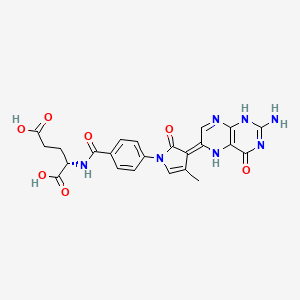
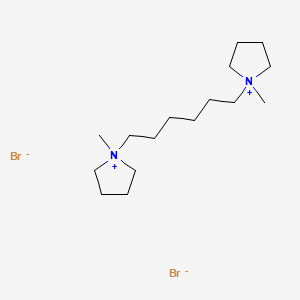
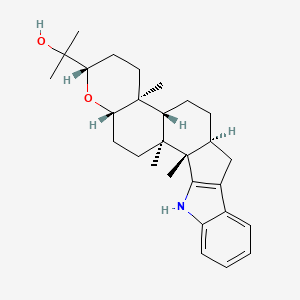
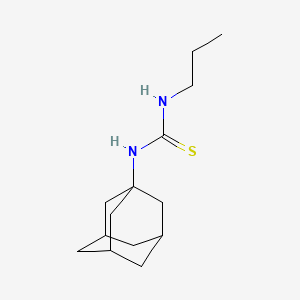
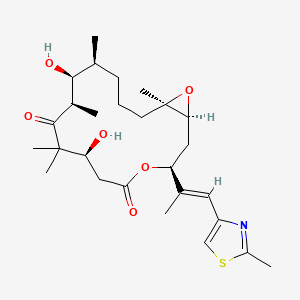

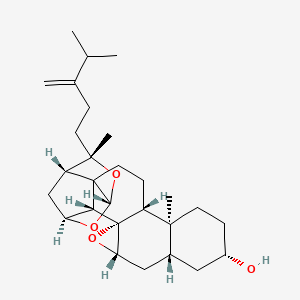
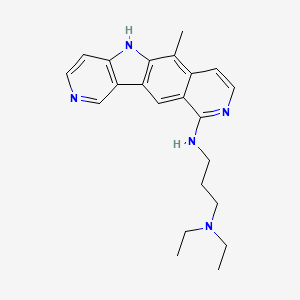
![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)
![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)
